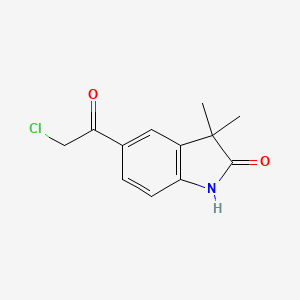

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

5-(2-chloroacetyl)-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-12(2)8-5-7(10(15)6-13)3-4-9(8)14-11(12)16/h3-5H,6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFQBCCRZMIKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)CCl)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the formation of indole derivatives followed by chloroacetylation. One common method involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indol-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The compound can be oxidized to form corresponding oxindole derivatives or reduced to form indoline derivatives.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one as a scaffold for developing novel antimicrobial agents. The compound's structure allows it to interact with various biological targets, which can lead to the inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

A study published in PMC examined the synthesis of derivatives of this compound and their antimicrobial properties against several bacterial strains. The synthesized compounds demonstrated varying degrees of efficacy, with some exhibiting significant inhibition against resistant strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | P. aeruginosa | 18 |

This data indicates that modifications to the indole structure can enhance antimicrobial activity, making this compound a valuable candidate for further development.

Anticancer Applications

The anticancer properties of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one have been extensively researched. Its ability to induce apoptosis in cancer cells has made it a focus for developing new cancer therapies.

Case Study: Anticancer Activity

In a study published in MDPI, researchers synthesized several derivatives and evaluated their anticancer activities against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results were promising:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| D | MCF-7 | 5.71 | 10 |

| E | HepG2 | 8.34 | 8 |

| F | A549 | 6.45 | 9 |

The selectivity index indicates that these compounds preferentially target cancer cells over normal cells, suggesting a potential therapeutic window for clinical applications.

Mechanism of Action

The mechanism of action of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its ability to form covalent bonds with nucleophilic sites on target molecules. This covalent bonding can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or anticancer activity in medicinal research .

Comparison with Similar Compounds

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives and chloroacetyl compounds:

Indole Derivatives: Compounds such as 2-oxindole and 5-fluoroindole share similar structural features but differ in their biological activities and applications

Chloroacetyl Compounds: Chloroacetyl chloride and chloroacetic acid are simpler compounds that also undergo nucleophilic substitution reactions but lack the indole moiety, which contributes to the unique properties of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

The uniqueness of 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one lies in its combination of the indole core with the reactive chloroacetyl group, providing a versatile scaffold for various chemical and biological applications.

Biological Activity

5-(2-Chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known by its CAS number 122281-02-1, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies suggest that derivatives of indole compounds exhibit significant antimicrobial effects. For instance, similar indole derivatives have shown efficacy against various bacterial strains, including multidrug-resistant organisms. While specific data on 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is limited, its structural similarities to known antimicrobial agents suggest potential activity.

Table 1: Antimicrobial Activity of Indole Derivatives

The mechanisms through which indole derivatives exert their biological effects often involve the inhibition of key bacterial enzymes or disruption of cellular processes. For example:

- DNA Gyrase Inhibition : Many indole derivatives target DNA gyrase and topoisomerases, crucial for bacterial DNA replication .

- Cell Membrane Disruption : Some compounds disrupt bacterial cell membranes leading to cell lysis.

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the effectiveness of various indole derivatives against resistant strains of bacteria. While the specific compound was not tested directly, related compounds showed promising results in vitro against Gram-positive and Gram-negative bacteria .

In Vivo Studies

Research involving similar compounds demonstrated their ability to protect against infections in animal models. For instance, a study indicated that certain indole derivatives could significantly reduce bacterial load in infected mice .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via cyclocondensation of 3,3-dimethylindolin-2-one with chloroacetyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Catalyst systems like p-toluenesulfonic acid (p-TSA) have been shown to improve yields (up to 85%) by accelerating keto-enol tautomerization . Key parameters include temperature control (60–70°C) and inert atmosphere to prevent hydrolysis of the chloroacetyl group .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Single-crystal analysis resolves the planar indole core and confirms the chloroacetyl substituent’s orientation (bond angles: C=O ~120°, C-Cl ~1.75 Å) .

- NMR : H NMR (CDCl₃) shows characteristic signals: δ 1.45 (s, 6H, CH₃), δ 4.20 (s, 2H, CH₂Cl), δ 7.25–7.80 (m, aromatic H) .

- IR : Peaks at 1685 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) validate functional groups .

Q. What are the common impurities or byproducts formed during synthesis, and how can they be identified?

- Methodology : Byproducts like 3,3-dimethylindole (from dechlorination) or dimerized adducts (via Michael addition) can be detected via HPLC-MS. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates impurities, while high-resolution mass spectrometry (HRMS) confirms their molecular formulae .

Advanced Research Questions

Q. What mechanistic insights explain unexpected products in reactions involving this compound (e.g., cyclization or rearrangement)?

- Methodology : Computational studies (DFT at B3LYP/6-31G*) reveal that the chloroacetyl group’s electron-withdrawing nature stabilizes intermediates during cyclization. For example, unintended formation of spirooxindoles may arise from nucleophilic attack at the indole C4 position, favored by steric hindrance from the 3,3-dimethyl group . Trapping experiments with TEMPO (radical scavenger) or deuterated solvents can elucidate pathways .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodology : Molecular docking (using MOE or AutoDock Vina) against protein databases (PDB: e.g., 5L7H for kinases) identifies potential binding pockets. The chloroacetyl group’s electrophilicity may form covalent adducts with cysteine residues (e.g., in BTK inhibitors). MD simulations (AMBER) assess binding stability, with RMSD <2 Å indicating robust interactions .

Q. What strategies mitigate instability of the chloroacetyl group under aqueous or basic conditions?

- Methodology : Lyophilization or storage under argon at −20°C prevents hydrolysis. Prodrug approaches (e.g., masking the chloroacetyl as a tert-butyl carbamate) enhance stability in physiological buffers (pH 7.4, t₁/₂ >24 hrs) . Kinetic studies (UV-Vis monitoring at 280 nm) quantify degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.